
Castasterone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Castasterone-d3 is a deuterated form of castasterone, a brassinosteroid, which is a class of polyhydroxylated plant hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound is used in scientific research to study the biosynthesis, metabolism, and physiological roles of brassinosteroids in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of castasterone-d3 involves multiple steps starting from stigmasterol. The cyclic part of stigmasterol is transformed into the 3α,5-cyclo-6-ketone. The side-chain carbon skeleton in the target compound is constructed with the required stereochemistry of the C-24 methyl via the addition of methylacetylene, hydrogenation of the propargyl alcohol over Lindlar catalyst, and Claisen rearrangement. Diols are introduced using Sharpless asymmetric dihydroxylation of the intermediate ∆2,22-dienone in the presence of (DHQD)2AQN .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis typically involves the use of advanced organic synthesis techniques and specialized reagents to achieve the desired deuteration and stereochemistry.
Chemical Reactions Analysis
Biosynthetic Oxidation Pathways
Castasterone (CS) is synthesized via two distinct pathways (early and late C-6 oxidation) in plants, involving cytochrome P450 enzymes (CYP85A1/A2). Key steps include:
-
C-6 Oxidation : Catalyzed by CYP85A2, converting 6-deoxocastasterone (6-deoxoCS) to castasterone via hydroxylation .
-
Baeyer-Villiger Oxidation : CYP85A2 mediates the oxidation of CS to brassinolide (BL), forming a lactone ring .
Functionalization Reactions
Castasterone derivatives are synthesized for structure-activity studies:
-
Amidation : Carboxylic acid intermediates (e.g., 5 ) react with secondary amines (dimethylamine, morpholine) to form olefinic amides (e.g., 7a–e ) .
-
Dihydroxylation : Upjohn dihydroxylation of olefins yields dihydroxy amides (8a–e ) .
Isotope-Labeled BR Studies
While the search results lack explicit data on castasterone-d3 , deuterated brassinosteroids (e.g., 28-norcastasterone) are referenced in metabolic studies . Isotopic labeling typically impacts:
-
Metabolic Stability : Deuterium substitution at specific positions (e.g., C-25, C-26, C-27) may slow enzymatic degradation due to the kinetic isotope effect.
-
Analytical Detection : Deuterated analogs are used as internal standards in mass spectrometry for quantitative analysis .
Research Gaps and Recommendations
The absence of direct data on This compound in the provided sources highlights the need to consult specialized isotopic studies or synthetic chemistry literature focusing on deuterium-labeled brassinosteroids. Key areas for investigation include:
-
Synthetic Protocols : Deuterium incorporation methods (e.g., catalytic deuteration, isotopic exchange).
-
Enzymatic Interaction : Impact of deuterium on CYP85A2-mediated oxidation kinetics.
-
Stability Studies : Comparative analysis of CS-d3 vs. CS in plant or microbial systems.
For authoritative data on This compound , prioritize peer-reviewed studies from journals specializing in isotopic labeling (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) or deuterium applications in plant hormone research.
Scientific Research Applications
Castasterone-d3 is used in various scientific research applications, including:
Chemistry: Studying the biosynthesis and metabolism of brassinosteroids.
Biology: Investigating the physiological roles of brassinosteroids in plant growth and development.
Mechanism of Action
The mechanism of action of castasterone-d3 involves its recognition at the cell surface by receptor kinases, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade involving the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins. Inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . This signaling pathway modulates various physiological processes, including cell division, elongation, morphogenesis, reproduction, and stress responses.
Comparison with Similar Compounds
Similar Compounds
Brassinolide: Another brassinosteroid with similar physiological roles but higher bioactivity.
6-Deoxocastasterone: A precursor in the biosynthesis of castasterone.
Typhasterol: A brassinosteroid with similar structure and function.
Uniqueness of Castasterone-d3
This compound is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides valuable insights into the biosynthesis and metabolism of brassinosteroids, making it a crucial tool in scientific research.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Castasterone-d3 in plant tissue samples?
- Methodological Answer : High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for identifying and quantifying this compound due to its high sensitivity and specificity. To ensure accuracy, researchers should validate their protocols using deuterated internal standards and perform spike-and-recovery experiments to account for matrix effects . Calibration curves must be constructed with at least five concentration points, and triplicate measurements are advised to minimize instrumental variability.
Q. What are the established protocols for synthesizing deuterated Castasterone (this compound) in laboratory settings?
- Methodological Answer : Synthesis typically involves isotopic labeling via acid-catalyzed exchange reactions in deuterated solvents (e.g., D₂O or CD₃OD). Researchers must confirm deuteration efficiency using Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the absence of proton signals in the target C-2, C-3, and C-4 positions. Purity assessments should include thin-layer chromatography (TLC) and gas chromatography (GC) with flame ionization detection .
Advanced Research Questions
Q. How can researchers design controlled experiments to investigate this compound’s role in brassinosteroid signaling pathways?
- Methodological Answer : Employ a combination of genetic knockout models (e.g., Arabidopsis mutants deficient in brassinosteroid biosynthesis) and isotopic tracing. Use radiolabeled or deuterated this compound to track metabolic flux via liquid scintillation counting or tandem MS. Include negative controls with non-deuterated analogs to isolate isotopic effects. Experimental design should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), ensuring statistical power through sample size calculations (e.g., G*Power software) .
Q. How should contradictory data on this compound’s bioactivity across different plant species be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to synthesize findings from peer-reviewed studies. Apply mixed-effects models to account for interspecies variability and environmental factors (e.g., light, soil pH). Contradictions may arise from differential expression of brassinosteroid receptors; validate hypotheses via RNA-seq profiling of receptor genes in tested species. Cross-reference with the Cochrane Collaboration’s standards for bias reduction, such as blinding during data collection .
Q. What strategies ensure reproducibility when studying this compound’s stability under varying environmental conditions?
- Methodological Answer : Implement accelerated stability testing by exposing this compound to controlled stressors (e.g., UV light, humidity) and monitor degradation kinetics via LC-MS. Use Arrhenius equations to extrapolate shelf-life data. For field studies, standardize sampling protocols (e.g., time of day, tissue age) and employ blockchain-based data logging to prevent tampering. Reproducibility requires full disclosure of raw data and analytical parameters in public repositories like Zenodo .
Q. Data Analysis & Validation
Q. How can researchers statistically differentiate between isotopic effects and biological activity in this compound assays?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to separate isotopic variance from biological signals. Use pairwise comparisons (Student’s t-test with Bonferroni correction) between deuterated and non-deuterated groups. Validate findings with in-silico simulations (e.g., molecular dynamics modeling) to predict kinetic isotope effects on enzyme binding .
Q. What are the best practices for integrating transcriptomic and metabolomic data in this compound studies?
- Methodological Answer : Use pathway enrichment tools (e.g., KEGG, MapMan) to correlate gene expression changes with metabolite profiles. Employ weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to this compound modulation. Data normalization should follow MIAME/MIMETx standards, and raw sequencing files must be deposited in GEO or MetaboLights .
Q. Ethical & Reporting Standards
Q. How should researchers address potential isotopic contamination in this compound experiments?
- Methodological Answer : Implement ISO/IEC 17025 protocols for lab cleanliness, including separate workstations for deuterated compounds and routine LC-MS checks for cross-contamination. Use negative control samples in every batch and report contamination thresholds in supplementary materials .
Q. What frameworks guide the ethical use of genetically modified organisms (GMOs) in this compound research?
Properties
Molecular Formula |
C28H48O5 |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5S)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1/i1D3/t14?,15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+ |
InChI Key |
VYUIKSFYFRVQLF-RWKPNTNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.